An In-depth Technical Guide to 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran: Properties, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of the chemical properties, expected synthesis, and potential applications of 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran, a complex acetal derivative of the tetrahydropyran scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis who may encounter or consider utilizing this molecule in their work.
Introduction: A Molecule at the Intersection of Acetal and Tetrahydropyran Chemistry
3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran (CAS No. 69549-51-5) is a unique organic compound featuring a tetrahydropyran ring substituted with both an ethoxy group at the anomeric C2 position and a diethoxymethyl (diethyl acetal) group at the C3 position.[1][2][3][4][5][6] The tetrahydropyran (THP) moiety is a prevalent structural motif in a vast array of natural products and pharmacologically active molecules, valued for its conformational properties and its role in molecular recognition.[7][8] The presence of two acetal functionalities suggests its potential utility as a protecting group or as a reactive intermediate in complex organic syntheses.
The strategic placement of these functional groups implies a nuanced reactivity profile, governed by the interplay between the cyclic hemiacetal ether and the acyclic acetal. Understanding these characteristics is paramount for its effective application in synthetic and medicinal chemistry.
Physicochemical and Spectroscopic Properties
While detailed experimental data for this specific molecule is not extensively available in peer-reviewed literature, its fundamental properties can be established from supplier information, and its spectroscopic characteristics can be predicted based on the analysis of its structural fragments.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 69549-51-5 | [1][2][3][4][5][6] |
| Molecular Formula | C12H24O4 | [6] |
| Molecular Weight | 232.32 g/mol | [6] |
| Purity | ≥95% (as commercially available) | [1] |
| Storage Temperature | Refrigerated | [5] |
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the chemical structure and known spectral data of related tetrahydropyran and acetal compounds.[7]
| Spectroscopy | Predicted Chemical Shifts / Frequencies |
| ¹H NMR (CDCl₃) | * δ 4.5-4.8 (m, 1H): Proton of the diethoxymethyl group (CH(OEt)₂).* δ 3.3-4.2 (m, 7H): Protons of the ethoxy groups (3 x OCH₂) and the C2 and C6 protons of the THP ring.* δ 1.5-2.2 (m, 5H): Protons on the THP ring (C3, C4, C5).* δ 1.1-1.3 (t, 9H): Methyl protons of the three ethoxy groups (3 x CH₃). |
| ¹³C NMR (CDCl₃) | * δ 100-105: Carbon of the diethoxymethyl group (C H(OEt)₂).* δ 95-100: Anomeric carbon of the THP ring (C2).* δ 60-70: Carbons of the ethoxy groups (3 x OC H₂) and the C6 of the THP ring.* δ 40-50: C3 of the THP ring.* δ 20-35: C4 and C5 of the THP ring.* δ 14-16: Methyl carbons of the ethoxy groups (3 x C H₃). |
| IR (neat film, cm⁻¹) | * 2975-2850: C-H stretching (alkane).* 1150-1050: C-O stretching (strong, characteristic of ethers and acetals). |
| Mass Spec (EI) | * M-OC₂H₅ (m/z 187): Loss of an ethoxy group is a common fragmentation pathway for acetals.* Further fragmentation of the pyran ring and loss of other ethoxy groups. |
Probable Synthesis and Reaction Mechanisms
A likely precursor would be a derivative of 3,4-dihydro-2H-pyran, which can undergo electrophilic addition across the double bond. A potential synthetic workflow is outlined below.
Hypothetical Synthetic Workflow
Caption: Hypothetical synthesis of 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran.
Detailed Hypothetical Synthesis Protocol
Step 1: Acetal Protection of 3,4-Dihydro-2H-pyran-3-carbaldehyde
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To a solution of 3,4-dihydro-2H-pyran-3-carbaldehyde (1.0 eq) in anhydrous ethanol (excess) is added a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).
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The reaction mixture is stirred at room temperature and monitored by TLC or GC-MS for the disappearance of the starting material.
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Upon completion, the reaction is quenched with a mild base (e.g., triethylamine) and the solvent is removed under reduced pressure.
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The crude product, 3-(diethoxymethyl)-3,4-dihydro-2H-pyran, is purified by column chromatography on silica gel.
Step 2: Acid-Catalyzed Alkoxyaddition
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The purified 3-(diethoxymethyl)-3,4-dihydro-2H-pyran (1.0 eq) is dissolved in anhydrous ethanol.
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A catalytic amount of a Lewis or Brønsted acid (e.g., pyridinium p-toluenesulfonate) is added.
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The mixture is stirred, and the progress of the reaction is monitored until the enol ether starting material is consumed.
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The reaction is quenched, and the solvent is evaporated. The final product, 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran, is purified by vacuum distillation or column chromatography.
Expected Reactivity and Mechanistic Considerations
The reactivity of this molecule is dominated by its two acetal groups, which are susceptible to hydrolysis under acidic conditions. The cyclic acetal at the C2 position is expected to be more labile than the acyclic acetal at C3 due to ring strain and the anomeric effect.
Acid-Catalyzed Hydrolysis
Under aqueous acidic conditions, the acetals will hydrolyze to reveal the corresponding aldehyde and alcohol functionalities. This property makes the molecule a potential protecting group for a 1,2-diol and an aldehyde, which can be deprotected under specific pH conditions.
Caption: General mechanism for the acid-catalyzed hydrolysis of the acetal groups.
Potential Applications in Research and Drug Development
Given the structural motifs present in 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran, several potential applications in organic synthesis and medicinal chemistry can be envisioned.
As a Synthetic Intermediate
The molecule can serve as a precursor to various substituted tetrahydropyrans. The diethoxymethyl group can be hydrolyzed to an aldehyde, which can then undergo a range of transformations such as oxidation, reduction, or olefination. The ethoxy group at the anomeric center can also be a leaving group in glycosylation-type reactions.
In Drug Delivery Systems
Acetal linkages are known to be pH-sensitive and have been explored for drug delivery applications.[4] The acetal groups in this molecule could potentially be incorporated into larger drug conjugates, allowing for the release of an active compound in the acidic environment of tumor tissues or within cellular compartments like endosomes and lysosomes.
Scaffolding in Medicinal Chemistry
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[2][3] This compound could serve as a starting point for the synthesis of novel libraries of tetrahydropyran-based compounds for screening against various biological targets. The functional handles allow for diverse derivatization.
Safety and Handling
Based on available safety data for similar compounds, 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran should be handled with care in a well-ventilated laboratory, preferably in a fume hood.
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.
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Handling: Avoid contact with skin and eyes. Do not breathe vapor or mist.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Store under refrigerated conditions.[5]
-
In case of exposure:
-
Skin contact: Wash off with soap and plenty of water.
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Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
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Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
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Conclusion
3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran is a compound with interesting structural features that suggest a range of potential applications in organic synthesis and medicinal chemistry. While specific experimental data for this molecule is sparse, its chemical behavior can be reasonably predicted based on the well-established chemistry of acetals and tetrahydropyrans. Further research into the synthesis, reactivity, and biological activity of this compound and its derivatives could unveil novel opportunities in the development of new synthetic methodologies and therapeutic agents.
References
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Blazechem. 3-(Diethoxymethyl)-2-ethoxytetrahydro-2H-pyran. [Link]
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Chembase.cn. 3-(DIETHOXYMETHYL)-2-ETHOXYTETRAHYDRO-2H-PYRAN. [Link]
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Molbase. 3-(Diethoxymethyl)-2-ethoxytetrahydro-2H-pyran. [Link]
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Gillies, E. R., Goodwin, A. P., & Fréchet, J. M. J. (2004). Acetals as pH-sensitive linkages for drug delivery. Bioconjugate chemistry, 15(6), 1254–1263. [Link]
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Royal Society of Chemistry. Supporting Information. [Link]
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Kumar, A., Maurya, R. A., & Sharma, S. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC advances, 7(59), 36977-36999. [Link]
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